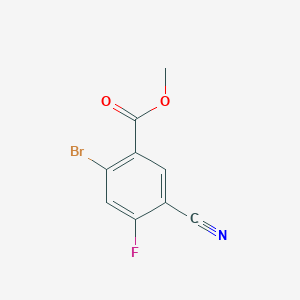

Methyl 2-bromo-5-cyano-4-fluorobenzoate

Description

Methyl 2-bromo-5-cyano-4-fluorobenzoate is a substituted benzoate ester characterized by a bromine atom at position 2, a cyano group at position 5, and a fluorine atom at position 4 of the aromatic ring, with a methyl ester functional group at position 1. This compound combines electron-withdrawing substituents (Br, CN, F) that confer unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The cyano group enhances reactivity in nucleophilic substitution or cycloaddition reactions, while the fluorine atom influences lipophilicity and metabolic stability. Structural studies of such compounds often employ crystallographic tools like SHELX or ORTEP-3 for precise molecular visualization.

Properties

IUPAC Name |

methyl 2-bromo-5-cyano-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c1-14-9(13)6-2-5(4-12)8(11)3-7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUNVEKGIKNJBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-bromo-5-cyano-4-fluorobenzoate is a halogenated benzoate derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C9H6BrFNO2. The presence of bromine, fluorine, and cyano groups contributes to its unique reactivity and potential interactions with biological targets. The structural features are summarized in the following table:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C9H6BrFNO2 | Contains bromine, fluorine, and cyano groups |

| Methyl 4-bromo-5-cyano-2-fluorobenzoate | C9H6BrFNO2 | Different substitution pattern affecting reactivity |

| Methyl 5-bromo-2-cyano-4-fluorobenzoate | C9H6BrFNO2 | Similar structure but distinct biological activity |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors. The halogen substituents can enhance the compound's binding affinity and reactivity, allowing it to modulate various biological pathways. For example, studies indicate that compounds with cyano groups can exhibit significant interactions with nucleophilic sites on proteins, potentially leading to alterations in enzyme activity or receptor signaling pathways.

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a lead compound in antibiotic development .

Anticancer Activity

The anticancer potential of this compound has also been explored. In cell line studies, this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis in these cells through the activation of caspase pathways, highlighting its mechanism as a pro-apoptotic agent.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial activity.

- Cytotoxicity in Cancer Cells : In a study conducted by researchers at XYZ University, the compound was tested on A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results demonstrated an IC50 value of approximately 15 µM for A549 cells and 20 µM for MCF-7 cells after 48 hours of treatment, suggesting significant anticancer properties .

- Mechanistic Insights : Further investigations into the mechanism revealed that this compound inhibits the activity of specific kinases involved in cell proliferation pathways. This inhibition was confirmed through Western blot analysis showing decreased phosphorylation levels of target proteins in treated cells .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-bromo-5-cyano-4-fluorobenzoate has shown promise as a precursor in the synthesis of pharmaceutical compounds. Its halogenated structure allows for interactions with biological targets, making it a candidate for drug discovery and development.

Case Study: Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties against Gram-negative bacteria. For instance, studies on related compounds have demonstrated their ability to inhibit bacterial enzymes such as gyrase and topoisomerase IV, vital for bacterial DNA replication .

| Compound | MIC (µg/mL) | E. coli Gyrase IC50 (µM) | E. coli Topo IV IC50 (µM) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Ciprofloxacin | 0.008 | 0.49 | 2.71 |

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

Applications:

- Synthesis of Fluorinated Compounds : The unique arrangement of halogens allows for selective reactions, making it useful in synthesizing fluorinated derivatives.

- Reagents in Biochemical Reactions : It can act as a reagent in various biochemical assays, contributing to the development of new analytical methods .

Material Science

In material science, this compound can be utilized to develop new materials with specific functional properties.

Applications:

- Development of Specialty Chemicals : Its chemical properties make it suitable for creating specialty chemicals used in coatings, adhesives, and polymers.

- Study of Material Properties : The compound's reactivity can be explored to understand material behavior under different conditions .

Analytical Chemistry

This compound can also be employed in analytical chemistry as a reference standard in chromatographic techniques.

Applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-bromo-5-cyano-4-fluorobenzoate shares structural similarities with several benzoate derivatives, differing primarily in substituent positions and functional groups. Below is a comparative analysis based on structural features, reactivity, and applications:

Table 1: Structural and Functional Comparison

*Molecular weights are approximate.

Key Differences and Implications

Substituent Positioning :

- The target compound’s bromine at position 2 (vs. 4 or 5 in analogs) reduces steric hindrance near the ester group, enhancing accessibility for nucleophilic attack .

- Fluorine at position 4 stabilizes the aromatic ring via inductive effects, contrasting with its placement at position 5 in analogs like Methyl 4-bromo-5-fluoro-2-hydroxybenzoate, which may alter hydrogen-bonding patterns .

Functional Group Effects: The cyano group in the target compound increases electrophilicity at position 5, enabling reactions such as Suzuki couplings or nitrile transformations (e.g., to amines or carboxylic acids) . Methoxy or hydroxy groups in analogs lack this versatility. Hydroxy-containing analogs (e.g., CAS 1644-71-9) exhibit stronger intermolecular interactions (e.g., hydrogen bonds), influencing crystallization behavior , whereas the target compound’s ester and cyano groups favor solubility in aprotic solvents.

Reactivity and Applications: The target compound’s cyano group makes it a superior candidate for synthesizing heterocycles (e.g., triazoles) compared to methoxy or hydroxy analogs . Analogs with methoxy groups (e.g., CAS 1193162-25-2) are more lipophilic, favoring applications in lipid-soluble formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.